2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide

Übersicht

Beschreibung

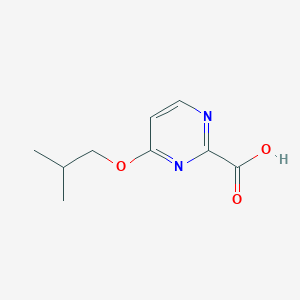

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide is a versatile chemical compound used in diverse scientific research. It belongs to the class of organic compounds known as sulfanilides . The molecular formula is C5H10N2O4S .

Synthesis Analysis

Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .Molecular Structure Analysis

The molecular structure of this compound is complex and is characterized by a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .Physical And Chemical Properties Analysis

The empirical formula of the compound is C2H6N2O2S . Its average mass is 194.209 Da and its monoisotopic mass is 194.036133 Da .Wissenschaftliche Forschungsanwendungen

Molecular Materials

This compound is utilized in the development of functional molecular materials due to its structural and reactivity characteristics. It’s particularly valuable in the construction of materials that require specific magnetic properties, as it can form coordination compounds with metal ions .

Organic Electronics

In the realm of organic electronics, such as OLEDs and organic conducting materials, this compound’s radical anions are of interest. Their ability to contribute to the electronic properties of materials makes them suitable for use in advanced technological applications .

Spectroscopy

The compound’s spectroscopic ‘fingerprint’ is significant in NMR, IR, and UV-Vis spectroscopy. For instance, UV-Vis spectroscopy for the simplest 3,4-disubstituted derivatives has a maximum in the ultraviolet region, which is crucial for understanding the electronic structure of these materials .

Pharmacology

Although not extensively studied for pharmacological uses, the structural motif of 2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide is present in some experimental drug candidates. It may interact with biological targets such as tyrosine-protein phosphatase non-receptor type 1, which could have implications in disease treatment .

Material Science

The unique chemical properties of this compound are leveraged to engineer novel materials with enhanced performance characteristics. Researchers utilize it to create materials with improved thermal stability, mechanical strength, or optical properties .

Coordination Chemistry

The compound’s ability to form coordination compounds is significant in coordination chemistry. It can act as a ligand, binding to metal ions and forming complexes that have potential applications in catalysis and material science .

Magnetic Materials

In the field of magnetic materials, the radical anions of this compound are studied for their magnetic properties. These properties are essential for creating molecular magnets and understanding magnetism at the molecular level .

Chemical Reactivity and Electrochemistry

The compound’s reactivity and electrochemical properties are explored in synthetic chemistry. Its ability to undergo reduction to anion radical forms is particularly interesting for creating new molecules with unique reactivities .

Eigenschaften

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4S/c1-6-3-4(5(8)9)7(2)12(6,10)11/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFMXAKTRIGGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N(S1(=O)=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1,2,5-thiadiazolidine-3-carboxylic acid 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

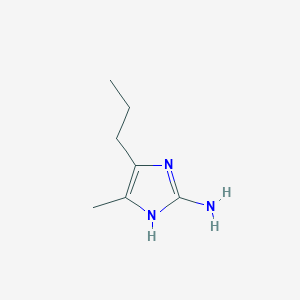

![2-(3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1470353.png)